
(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups, including a methoxystyryl group, a chromenone group, and an oxazole group. These groups are common in various organic and medicinal chemistry contexts .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the conjugated pi system throughout the molecule. The presence of the oxazole ring could introduce some rigidity into the structure .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the chromenone group could undergo nucleophilic addition or substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The complex synthetic processes and structural characterizations of compounds related to "(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one" have been explored in various studies. For instance, Qin et al. (2012) synthesized a series of zinc(II) coordination polymers using 5-methoxyisophthalate and various flexible N-donor ancillary ligands, leading to complexes with diverse entanglements and topologies, demonstrating the influence of ligands on the structures of coordination polymers. Their research provides insights into the synthesis and structural diversity of metal-organic frameworks, which could be relevant for understanding the structural aspects of compounds similar to "(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one" (Qin, Ma, Hu, & Wang, 2012).
Photophysical and Electroluminescent Properties
Research on the photophysical and electroluminescent properties of compounds incorporating chromene and oxazolone moieties, similar to the structure of "(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one," has shown promising results. For example, Roh et al. (2009) investigated Zn(II)‐chelated complexes based on benzothiazole derivatives, demonstrating their potential in white-light emission and as electron-transporting materials in OLEDs. Their findings on the excited-state intramolecular proton transfer (ESIPT) and broad emission bands in electroluminescent devices highlight the potential applications of chromene-based compounds in optoelectronic devices (Roh, Kim, Seo, Lee, Kim, Park, Park, & Lee, 2009).
Antibacterial Activities
The exploration of antibacterial properties is another significant area of research for compounds related to "(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one." Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activities against various bacterial strains. Their study highlights the potential of chromene-based compounds in developing new antibacterial agents, which could be relevant for similar compounds (Behrami & Dobroshi, 2019).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one involves the condensation of 2-methoxystyrene and 4-oxo-4H-chromene-3-carbaldehyde followed by cyclization with oxazolone.", "Starting Materials": [ "2-methoxystyrene", "4-oxo-4H-chromene-3-carbaldehyde", "oxazolone", "potassium carbonate", "acetonitrile", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-methoxystyrene and 4-oxo-4H-chromene-3-carbaldehyde in acetonitrile.", "Step 2: Add potassium carbonate to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the mixture and evaporate the solvent to obtain a yellow solid.", "Step 4: Dissolve the yellow solid in ethanol and add oxazolone to the reaction mixture.", "Step 5: Heat the reaction mixture under reflux for several hours.", "Step 6: Cool the reaction mixture and filter the precipitate.", "Step 7: Wash the precipitate with ethanol and dry under vacuum to obtain the desired product." ] } | |
Numéro CAS |
314024-64-1 |
Nom du produit |
(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one |
Formule moléculaire |
C22H15NO5 |
Poids moléculaire |
373.364 |
Nom IUPAC |
(4Z)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-4-[(4-oxochromen-3-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H15NO5/c1-26-18-8-4-2-6-14(18)10-11-20-23-17(22(25)28-20)12-15-13-27-19-9-5-3-7-16(19)21(15)24/h2-13H,1H3/b11-10+,17-12- |
Clé InChI |
OTWCVSMILUJPFR-ATRNFBLSSA-N |
SMILES |
COC1=CC=CC=C1C=CC2=NC(=CC3=COC4=CC=CC=C4C3=O)C(=O)O2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride](/img/structure/B2514217.png)
![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2514218.png)
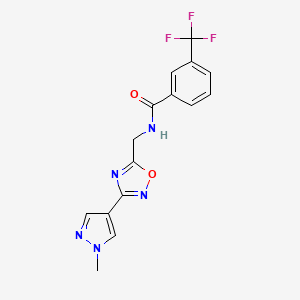
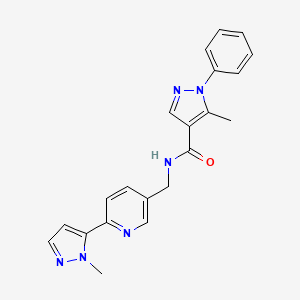
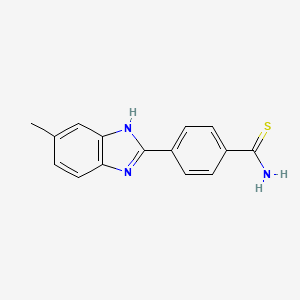
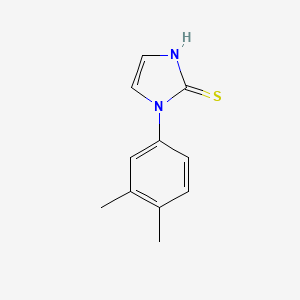
![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2514230.png)
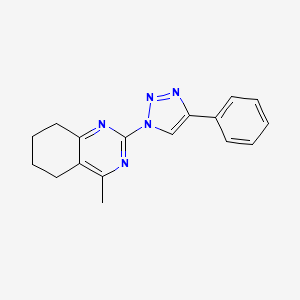
![(1S,2Z,6S,10R)-6-Hydroxy-11,11-dimethyl-7-methylidenebicyclo[8.1.0]undec-2-ene-3-carboxylic acid](/img/structure/B2514232.png)



![2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2514238.png)
![(4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514239.png)